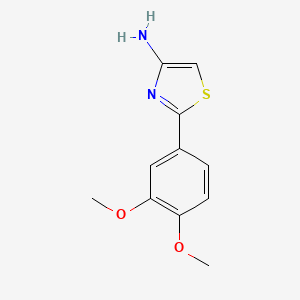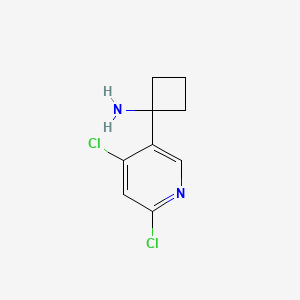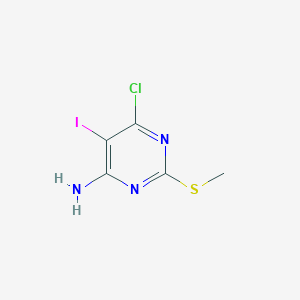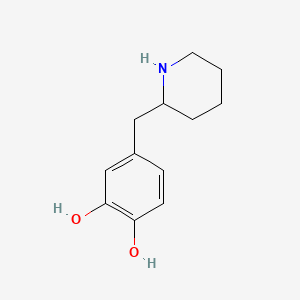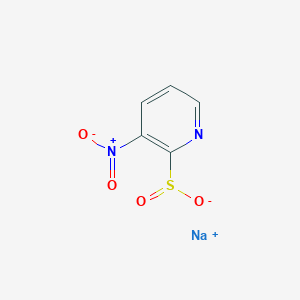
Sodium 3-nitropyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-nitropyridine-2-sulfinate is an organosulfur compound that has gained attention in recent years due to its versatile reactivity and potential applications in various fields. This compound is a sodium salt of 3-nitropyridine-2-sulfinic acid and is characterized by its stability and ease of handling compared to its parent sulfinic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-nitropyridine-2-sulfinate typically involves the reaction of 3-nitropyridine with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-nitropyridine} + \text{Na}_2\text{SO}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated crystallization techniques are common in industrial settings to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-nitropyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: 3-nitropyridine-2-sulfonic acid.
Reduction: 3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 3-nitropyridine-2-sulfinate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which sodium 3-nitropyridine-2-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Comparison: Sodium 3-nitropyridine-2-sulfinate is unique due to its nitro-substituted pyridine ring, which imparts distinct reactivity compared to other sulfinates. For instance, sodium trifluoromethanesulfinate is more commonly used in trifluoromethylation reactions, while sodium thiophene-2-sulfinate is preferred for thiophene-based syntheses. The nitro group in this compound enhances its electrophilicity, making it a valuable reagent in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C5H3N2NaO4S |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
sodium;3-nitropyridine-2-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)4-2-1-3-6-5(4)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Clé InChI |
KIVQIFTUBKUBOS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


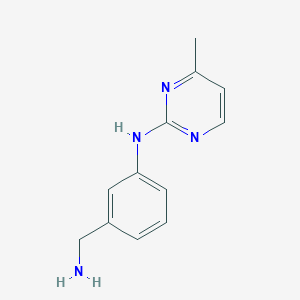

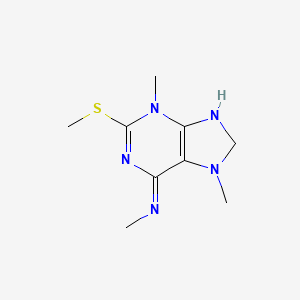
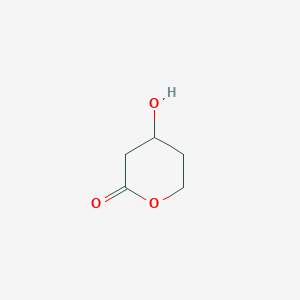
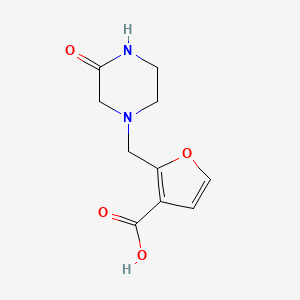
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)

